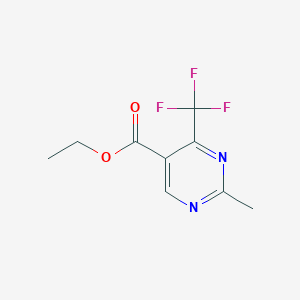

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound has been the subject of various studies due to its potential biological activities and its role as a building block in organic synthesis .

Synthesis Analysis

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives has been explored through different methods. One approach involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate, leading to the formation of thiourea derivatives, which can further cyclize into various pyridothienopyrimidine derivatives . Another method reported the synthesis of related compounds through the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions . Additionally, the Biginelli reaction, a multicomponent reaction, has been utilized to synthesize novel pyrimidine derivatives, indicating the versatility of methods available for constructing the pyrimidine core .

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray diffraction analysis has also been employed to determine the crystal structure of related compounds, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The reactivity of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been explored in the context of their potential as inhibitors of transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells. Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors within this class of compounds . Furthermore, reactions with various dinucleophiles have been investigated, yielding a range of substituted pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group is known to impart unique electronic and steric characteristics, which can affect the compound's reactivity and physical properties. The synthesized compounds have been evaluated for their antioxidant activity, with some showing potential as antioxidants. This suggests that these compounds may have the ability to scavenge free radicals, which is an important property for medicinal chemistry applications . Additionally, the crystal structure of a related compound has been determined, providing valuable information on its solid-state properties .

科学的研究の応用

Medicinal Chemistry and Anticancer Applications

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is intricately related to the broader class of fluorinated pyrimidines, which are significant in cancer treatment. Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are extensively utilized in chemotherapy, treating over 2 million cancer patients annually. These compounds are synthesized through various methods, including the incorporation of radioactive and stable isotopes to study metabolism and biodistribution. The effectiveness of fluorinated pyrimidines extends beyond their role in inhibiting thymidylate synthase to encompass the inhibition of RNA and DNA-modifying enzymes, showcasing their versatility in anticancer strategies (Gmeiner, 2020).

Synthesis of Pyrimidine Derivatives

Research highlights the importance of hybrid catalysts in synthesizing pyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidines, which are crucial for medicinal and pharmaceutical industries. These compounds exhibit a broad range of applicability and bioavailability. The synthesis involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts and nanocatalysts, underscoring the complexity and adaptability of pyrimidine synthesis techniques (Parmar, Vala, & Patel, 2023).

Role in Optoelectronic Materials

Functionalized quinazolines and pyrimidines are identified for their significant applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These materials are pivotal in developing electronic devices, luminescent elements, and photoelectric conversion elements, illustrating the versatility of pyrimidine derivatives beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

特性

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMGUFOGFSMFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363332 |

Source

|

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

CAS RN |

149771-10-8 |

Source

|

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)